BenchChemオンラインストアへようこそ!

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine

Lipophilicity CNS Penetration Physicochemical Property

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine (CAS 1553867-69-8) is a bicyclic amine featuring the strained 3-azabicyclo[3.1.0]hexane core, a privileged scaffold in CNS drug discovery due to its conformational rigidity and ability to mimic the bioactive geometry of neurotransmitters. The compound is commercially available as a liquid at 95% purity , and has a computed molecular weight of 126.20 g/mol and an XLogP3-AA of -0.3.

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 1553867-69-8
Cat. No. B2984303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine
CAS1553867-69-8
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESC1C2C1CN(C2)CCN
InChIInChI=1S/C7H14N2/c8-1-2-9-4-6-3-7(6)5-9/h6-7H,1-5,8H2
InChIKeyHGFCITIEXGVREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine (CAS 1553867-69-8): Core Physicochemical and Structural Baseline


2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine (CAS 1553867-69-8) is a bicyclic amine featuring the strained 3-azabicyclo[3.1.0]hexane core, a privileged scaffold in CNS drug discovery due to its conformational rigidity and ability to mimic the bioactive geometry of neurotransmitters. The compound is commercially available as a liquid at 95% purity , and has a computed molecular weight of 126.20 g/mol and an XLogP3-AA of -0.3 [1]. This physicochemical profile is foundational for understanding how subtle modifications to this core can dramatically alter biological activity and selectivity, making direct substitution with simpler or even structurally similar analogs scientifically unsound.

Why 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine Cannot Be Replaced with Unmodified 3-Azabicyclo[3.1.0]hexane Analogs


The 3-azabicyclo[3.1.0]hexane core is not a singular pharmacophore; it is a versatile platform where minor structural variations lead to profound, non-linear shifts in biological activity. The unsubstituted core is an intermediate for further synthesis [3], but the addition of a specific side chain, like the ethanamine group in 1553867-69-8, is a critical determinant of function. This is exemplified by closely related compounds: Bicifadine (1-aryl substitution) is a triple monoamine reuptake inhibitor with a potency profile of norepinephrine > serotonin > dopamine (approx. 1:2:17) [1], while EB-1020 (1-aryl and 2-naphthyl substitution) is a potent dual NE/DA reuptake inhibitor with IC50 values of 6 and 38 nM, respectively [2]. These data demonstrate that even within the same core family, substitution patterns dictate distinct transporter selectivity and potency, precluding any assumption of functional interchangeability. Therefore, a procurement decision based solely on the core structure, without consideration of the specific ethanamine substitution, risks acquiring a compound with entirely different and potentially irrelevant biological activity.

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine: Quantified Differentiators vs. Structural and Functional Analogs


Lipophilicity-Driven Differentiation: Comparing 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine to Bicifadine

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine has a calculated XLogP3-AA value of -0.3, indicating it is highly polar and hydrophilic [1]. In contrast, the clinically investigated analgesic Bicifadine (1-p-tolyl-3-azabicyclo[3.1.0]hexane) is a more lipophilic molecule. While an exact XLogP3-AA value for Bicifadine is not directly reported in the provided sources, the addition of the p-tolyl group to the core is expected to significantly increase lipophilicity, which is a key determinant of blood-brain barrier permeability and tissue distribution. This difference in lipophilicity is a primary differentiator for the compound's potential utility.

Lipophilicity CNS Penetration Physicochemical Property

Monoamine Transporter Activity Profile: Class-Level Inference for 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine vs. Bicifadine and EB-1020

This compound is a core intermediate with no direct biological activity reported in the provided sources, but its close structural analogs Bicifadine and EB-1020 are potent monoamine reuptake inhibitors. Bicifadine shows a relative in vitro potency for norepinephrine:serotonin:dopamine (NE:SERT:DAT) of approximately 1:2:17 [1], while EB-1020 is a dual inhibitor of NE and DA transporters with IC50 values of 6 and 38 nM, respectively [2]. The lack of an aryl group on the target compound makes it structurally distinct from these potent inhibitors, and it is expected to have significantly reduced or absent affinity for these transporters.

Monoamine Reuptake Inhibitor Transporter Selectivity CNS Pharmacology

Opioid Receptor Ligand Potential: Distinguishing 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine from High-Affinity Mu Opioid Analogs

The 3-azabicyclo[3.1.0]hexane core can be optimized to achieve picomolar binding affinity for the μ opioid receptor (MOR) and high selectivity over δ and κ subtypes, as demonstrated in a medicinal chemistry campaign [1]. The target compound, 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine, lacks the essential aromatic and other substituents required for such activity, serving instead as an achiral, polar starting point for synthesizing these advanced ligands.

Opioid Receptor Mu Opioid Ligand CNS Scaffold

Glycine Transporter 1 (GlyT1) Inhibition: Class-Level Activity for 3-Azabicyclo[3.1.0]hexanes vs. Unsubstituted Core

Substituted bicyclic [3.1.0]amines, which include the 3-azabicyclo[3.1.0]hexane core, have been claimed in patents as glycine transporter (GlyT1) inhibitors for enhancing cognition and treating psychoses, with some examples showing IC50 values more potent than 10 μM in synaptosomal assays [1]. The target compound is a simple, unsubstituted member of this class, and its own inhibitory activity is not specified, making it a useful precursor for synthesizing the patented derivatives.

GlyT1 Inhibitor Cognitive Enhancement Schizophrenia

High-Value Research and Industrial Application Scenarios for 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine (CAS 1553867-69-8)


Synthesis of Dual or Triple Monoamine Reuptake Inhibitors (e.g., Bicifadine or EB-1020 Analogs)

As established in Section 3, the 3-azabicyclo[3.1.0]hexane core is a validated scaffold for developing potent and selective monoamine reuptake inhibitors [1]. 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine is the ideal starting material for introducing the critical 1-aryl and other substituents required to achieve the desired transporter selectivity profile (e.g., a norepinephrine:serotonin:dopamine ratio of approximately 1:2:17 for Bicifadine [1], or an IC50 of 6 and 38 nM for NE and DA transporters for EB-1020 [2]).

Development of Mu Opioid Receptor (MOR) Agonists or Antagonists

The compound is a foundational building block for generating 3-azabicyclo[3.1.0]hexane derivatives that have been shown to possess picomolar binding affinity and high selectivity for the μ opioid receptor [3]. This makes it a crucial component in the discovery of novel analgesics or antipruritic agents, particularly for veterinary applications like treating pruritus in dogs.

Preparation of Glycine Transporter 1 (GlyT1) Inhibitors for CNS Disorders

This compound is directly applicable as an intermediate in the synthesis of substituted bicyclic [3.1.0]amines, a class of patented GlyT1 inhibitors with potential for treating cognitive deficits and schizophrenia [4]. While the core itself is not the active entity, it is an essential synthetic precursor to achieving the desired IC50 values (<10 μM) reported for the class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.